VU 0357121

Beschreibung

Eigenschaften

IUPAC Name |

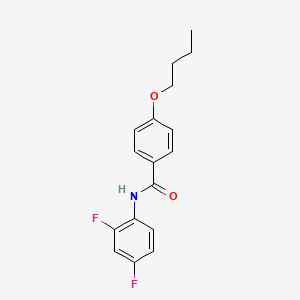

4-butoxy-N-(2,4-difluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYOTLTLQTPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367833 | |

| Record name | VU 0357121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433967-28-3 | |

| Record name | VU 0357121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 433967-28-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VU0357121, a Positive Allosteric Modulator of mGlu5

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0357121 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document provides a comprehensive overview of its mechanism of action, drawing upon key preclinical data. It details the core pharmacology of VU0357121, its impact on mGlu5 signaling, and the experimental methodologies used for its characterization. This guide is intended to serve as a technical resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to VU0357121 and the mGlu5 Receptor

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. As a key receptor in the central nervous system, mGlu5 is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Allosteric modulation of mGlu5 offers a more nuanced approach to altering receptor function compared to direct agonism or antagonism, by fine-tuning the receptor's response to the endogenous ligand, glutamate.

VU0357121 is a small molecule that acts as a positive allosteric modulator of mGlu5. It enhances the receptor's response to glutamate without directly activating it. A key characteristic of VU0357121 is that it binds to a novel allosteric site, distinct from the well-characterized site bound by the negative allosteric modulator MPEP.[1][2] This unique binding profile results in a distinct pharmacological signature.

Core Mechanism of Action

VU0357121 potentiates the activity of the mGlu5 receptor in the presence of glutamate. This potentiation is characterized by a leftward shift in the glutamate concentration-response curve, indicating an increased potency of glutamate.

Quantitative Pharmacology

The potency and efficacy of VU0357121 have been determined through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay | Cell Line | Reference |

| EC50 | 33 nM | Calcium Mobilization | HEK293 expressing rat mGlu5 | [3] |

| Maximal Potentiation | 92% of Glutamatemax | Calcium Mobilization | HEK293 expressing rat mGlu5 | [3] |

| Glutamate CRC Fold-Shift | ~2- to 6-fold | Calcium Mobilization | HEK293 expressing mGlu5 | [3] |

Table 1: In Vitro Pharmacology of VU0357121

Allosteric Binding Site

Mutagenesis studies have indicated that VU0357121 does not interact with the MPEP binding site on the mGlu5 receptor. Specifically, a mutation at A809V in the rat mGlu5 receptor inhibits the ability of VU0357121 to shift the glutamate concentration-response curve, while the F585I mutation does not alter its response.[1] This suggests that VU0357121 and its analogs bind to a novel allosteric site. Further evidence for a distinct binding site comes from experiments where the negative allosteric modulator 5-MPEP noncompetitively inhibits the potentiation of glutamate responses by VU0357121.

Impact on mGlu5 Signaling Pathways

Activation of the mGlu5 receptor initiates a cascade of intracellular signaling events. VU0357121, as a PAM, enhances these signaling pathways in the presence of glutamate.

Canonical Gαq/PLC Pathway

The primary signaling pathway for mGlu5 involves its coupling to the Gαq/11 G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). VU0357121 potentiates this pathway, leading to an amplified intracellular calcium response.

Canonical mGlu5 Signaling Pathway Potentiated by VU0357121.

Experimental Protocols

The characterization of VU0357121 relies on specific in vitro assays. The following sections detail the methodologies for key experiments.

Calcium Mobilization Assay

This assay is a primary method for quantifying the potentiation of mGlu5 receptor activity.

Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by VU0357121.

Materials:

-

HEK293 cells stably expressing rat mGlu5.

-

Assay buffer: 1x Hanks' Balanced Salt Solution (HBSS), 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Glutamate solution.

-

VU0357121 solution.

-

96-well microplates.

-

Fluorescence plate reader (e.g., FlexStation or FDSS).

Procedure:

-

Cell Plating: Seed HEK293-mGlu5 cells into 96-well plates and culture overnight.

-

Dye Loading: Wash cells with assay buffer and incubate with the calcium-sensitive dye for 1 hour at 37°C.

-

Compound Addition: Wash cells to remove excess dye. Add varying concentrations of VU0357121 or vehicle to the wells.

-

Glutamate Stimulation: After a pre-incubation period with the PAM, add a sub-maximal (EC20) concentration of glutamate.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Data are typically normalized to the maximal response induced by a saturating concentration of glutamate. EC50 and maximal potentiation values are calculated using non-linear regression.

Workflow for a Calcium Mobilization Assay.

Selectivity Assays

Objective: To determine the selectivity of VU0357121 for mGlu5 over other mGlu receptor subtypes.

Procedure: Similar calcium mobilization or functional assays are performed using cell lines expressing other mGlu receptor subtypes (e.g., mGlu1, mGlu2, etc.). A fixed concentration of VU0357121 (e.g., 30 µM) is added to the cells, followed by increasing concentrations of the appropriate agonist for that receptor subtype. The lack of a significant shift in the agonist's concentration-response curve indicates selectivity for mGlu5.[3]

Conclusion

VU0357121 is a valuable research tool for probing the function of the mGlu5 receptor. Its mechanism as a positive allosteric modulator, acting at a novel binding site, provides a unique pharmacological profile. The data summarized herein, along with the detailed experimental protocols, offer a solid foundation for further investigation into the therapeutic potential of mGlu5 PAMs with this distinct mode of action. For researchers in drug development, the unique properties of VU0357121 may inform the design of future CNS therapeutics with improved selectivity and efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

VU 0357121: A Technical Guide to a Selective mGluR5 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU 0357121 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a class C G-protein coupled receptor (GPCR) widely expressed in the central nervous system, mGluR5 is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. VU 0357121 enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself. This document provides a comprehensive technical overview of VU 0357121, including its pharmacological properties, key in vitro experimental data, detailed experimental protocols, and an exploration of the associated mGluR5 signaling pathways.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in conditions such as schizophrenia, fragile X syndrome, and anxiety disorders. Positive allosteric modulators (PAMs) of mGluR5 offer a promising therapeutic strategy by potentiating the receptor's function in a spatially and temporally precise manner, dependent on endogenous glutamate release. VU 0357121 has emerged as a valuable research tool for studying the physiological and pathological roles of mGluR5. A significant characteristic of VU 0357121 is that it does not bind to the common allosteric binding site known as the MPEP site, distinguishing it from many other mGluR5 modulators[1].

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for VU 0357121.

| Parameter | Cell Line | Assay Type | Value | Reference |

| EC50 | HEK293 cells expressing rat mGluR5 | Calcium Mobilization | 33 nM | [1] |

| Selectivity | Various | Functional Assays | Inactive or very weak antagonist at other mGluR subtypes | [1] |

| Binding Site | - | - | Does not bind to the MPEP allosteric site | [1] |

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize VU 0357121 are provided below.

Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium release by VU 0357121 in cells expressing mGluR5.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Poly-D-lysine coated 96-well black-walled, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Glutamate

-

VU 0357121

-

FlexStation 3 or equivalent fluorescence plate reader

Procedure:

-

Cell Culture: Culture HEK293-rat mGluR5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Seed cells at a density of 50,000 cells/well in poly-D-lysine coated 96-well plates and incubate for 24 hours.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in HBSS with 20 mM HEPES.

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Compound Preparation: Prepare serial dilutions of VU 0357121 in HBSS with 20 mM HEPES. Prepare a fixed, sub-maximal (EC20) concentration of glutamate.

-

Assay Measurement:

-

Wash the cells twice with 100 µL of HBSS with 20 mM HEPES and 2.5 mM probenecid, leaving 100 µL of buffer in each well.

-

Place the plate in the FlexStation 3.

-

Add the desired concentration of VU 0357121 to the wells and incubate for a specified time (e.g., 2-5 minutes).

-

Add the EC20 concentration of glutamate and immediately begin measuring fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every 1.5 seconds for at least 90 seconds.

-

-

Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium concentration. The potentiation by VU 0357121 is calculated as the percentage increase in the glutamate response in the presence of the modulator compared to the response to glutamate alone. The EC50 is determined by fitting the concentration-response data to a four-parameter logistic equation.

Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream product of mGluR5 activation, to assess the effect of VU 0357121.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

DMEM/F12 medium

-

myo-[3H]inositol

-

LiCl

-

Glutamate

-

VU 0357121

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Labeling:

-

Plate HEK293-rat mGluR5 cells in 24-well plates.

-

When cells reach ~80% confluency, replace the medium with inositol-free DMEM/F12 containing 1 µCi/mL myo-[3H]inositol and incubate for 16-24 hours to label the cellular phosphoinositide pools.

-

-

Assay Incubation:

-

Wash the cells with HBSS containing 20 mM HEPES.

-

Pre-incubate the cells with 0.5 mL of assay buffer (HBSS with 20 mM HEPES and 10 mM LiCl) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Add VU 0357121 or vehicle and incubate for a further 15 minutes.

-

Add glutamate at various concentrations and incubate for 60 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Aspirate the assay buffer and add 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA) to each well.

-

Incubate on ice for 30 minutes to lyse the cells and precipitate proteins.

-

Collect the TCA extracts.

-

-

Quantification of Inositol Phosphates:

-

Neutralize the extracts with a solution of 1 M Tris.

-

Apply the samples to columns containing Dowex AG1-X8 resin (formate form).

-

Wash the columns with water to remove free myo-[3H]inositol.

-

Elute the total [3H]inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

-

Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: The amount of radioactivity corresponds to the level of phosphoinositide hydrolysis. Data are typically expressed as a percentage of the response to a maximal concentration of glutamate.

Signaling Pathways

Activation of mGluR5 by glutamate, and potentiation by VU 0357121, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins.

Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). Both DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).

Beyond this primary pathway, mGluR5 activation is known to influence other critical signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. The activation of ERK can lead to the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB), ultimately modulating gene expression related to synaptic plasticity and cell survival.

In Vivo Potential

While specific in vivo data for VU 0357121 is limited in the public domain, other mGluR5 PAMs have demonstrated efficacy in animal models relevant to psychosis and cognitive deficits. These studies often employ models such as amphetamine-induced hyperlocomotion to assess antipsychotic-like activity and various maze-based tasks to evaluate cognitive enhancement. The potent in vitro profile of VU 0357121 suggests its potential as a valuable tool for in vivo investigations into the therapeutic utility of mGluR5 modulation.

Conclusion

VU 0357121 is a potent and selective mGluR5 positive allosteric modulator with a distinct pharmacological profile, notably its lack of interaction with the MPEP binding site. Its ability to enhance glutamate signaling through the canonical Gq/11-PLC pathway and influence downstream effectors like ERK and CREB makes it a critical tool for dissecting the complex roles of mGluR5 in the central nervous system. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of VU 0357121 and other selective mGluR5 PAMs in neurological and psychiatric disorders. Further in vivo studies are warranted to fully elucidate the preclinical efficacy of this compound.

References

VU0357121: A Technical Guide to its Discovery and Development as a Positive Allosteric Modulator of mGlu5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of VU0357121, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document details the quantitative pharmacology of VU0357121, the experimental protocols utilized in its characterization, and the signaling pathways it modulates. The information is intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor (GPCR), is a key player in the regulation of synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a promising therapeutic target. Positive allosteric modulators of mGlu5 offer a nuanced approach to enhancing receptor function by potentiating the effects of the endogenous ligand, glutamate, without directly activating the receptor. VU0357121 has emerged as a valuable tool compound for studying the therapeutic potential of mGlu5 modulation.[1]

Discovery and Development

VU0357121 was identified through a high-throughput screening campaign aimed at discovering novel, selective mGlu5 PAMs. The development of VU0357121 represented a significant advancement in the field, providing a potent tool with a distinct pharmacological profile for probing the function of mGlu5.

Pharmacological Profile of VU0357121

VU0357121 is characterized by its high potency and selectivity as a positive allosteric modulator of the mGlu5 receptor.

Quantitative Data

The following tables summarize the key in vitro pharmacological parameters of VU0357121.

| Parameter | Value | Assay Type | Species | Reference Cell Line | Notes |

| EC50 | 33 nM | Calcium Mobilization Assay | Rat | HEK293A-mGlu5 | Potentiation of an EC20 concentration of glutamate.[2] |

| Binding Affinity (Ki) | Data Not Available | Radioligand Binding Assay | - | - | Would be determined using a radiolabeled ligand that binds to the allosteric site. |

| Cooperativity Factor (α) | Data Not Available | Functional Assays | - | - | Represents the fold-shift in the agonist potency in the presence of the PAM. |

| Maximum Potentiation | 92% Glumax | Calcium Mobilization Assay | Rat | HEK293A-mGlu5 | The maximal effect of VU0357121 in potentiating the glutamate response. |

| Receptor/Target | Activity/Selectivity | Assay Type | Notes |

| mGlu5 | Potent Positive Allosteric Modulator | Calcium Mobilization Assay | Primary target of VU0357121. |

| Other mGlu Receptors | Inactive or very weakly antagonizing | Functional Assays | Demonstrates high selectivity for mGlu5 over other metabotropic glutamate receptor subtypes.[2] |

| MPEP Allosteric Site | Does not bind | Radioligand Binding Assay | VU0357121 binds to an allosteric site on the mGlu5 receptor that is distinct from the well-characterized MPEP binding site.[2] This is a key feature of its unique pharmacological profile. |

Mechanism of Action

VU0357121 acts as a positive allosteric modulator of the mGlu5 receptor. This means it does not directly activate the receptor but rather enhances the receptor's response to the endogenous agonist, glutamate. This modulatory effect is achieved by binding to a topographically distinct site on the receptor, which induces a conformational change that increases the affinity and/or efficacy of glutamate.

Signaling Pathways

Activation of the mGlu5 receptor, potentiated by VU0357121, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Beyond this primary pathway, mGlu5 activation can also modulate other signaling cascades, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, which are involved in regulating gene expression and synaptic plasticity.

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the characterization of VU0357121.

Calcium Mobilization Assay

This assay is a functional measure of mGlu5 receptor activation, which couples to the Gq pathway, leading to an increase in intracellular calcium.

Objective: To determine the potency (EC50) and maximal potentiation of VU0357121 on glutamate-induced calcium mobilization in cells expressing the mGlu5 receptor.

Materials:

-

HEK293A cells stably expressing the rat mGlu5 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Glutamate.

-

VU0357121.

-

Fluorescence plate reader with automated liquid handling capabilities.

Procedure:

-

Cell Plating: Seed HEK293A-mGlu5 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove culture medium from the cells and add the dye-loading solution.

-

Incubate for 1 hour at 37°C in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of VU0357121 in assay buffer.

-

Prepare a fixed, sub-maximal (EC20) concentration of glutamate.

-

-

Assay Execution:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the cell plate into the fluorescence plate reader.

-

Add the VU0357121 dilutions to the wells and incubate for a specified period.

-

Add the EC20 concentration of glutamate to initiate the calcium response.

-

Measure the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence for each well.

-

Plot the response as a function of VU0357121 concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal potentiation.

-

Radioligand Binding Assay

This assay is used to determine if a compound binds to a specific receptor and to quantify its binding affinity (Ki).

Objective: To determine if VU0357121 binds to the MPEP allosteric site on the mGlu5 receptor.

Materials:

-

Cell membranes prepared from HEK293 cells expressing the mGlu5 receptor.

-

Radiolabeled MPEP (e.g., [3H]MPEP).

-

Non-labeled MPEP (for determining non-specific binding).

-

VU0357121.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, [3H]MPEP, and either buffer, excess non-labeled MPEP (to determine non-specific binding), or varying concentrations of VU0357121.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the VU0357121 concentration.

-

If VU0357121 displaces [3H]MPEP, fit the data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into a DNA sequence to study the role of individual amino acids in protein function.

Objective: To identify the amino acid residues in the mGlu5 receptor that are critical for the binding and/or modulatory activity of VU0357121. The A809V mutation has been shown to inhibit the ability of VU0357121 to shift the glutamate concentration-response curve.[2]

Materials:

-

Plasmid DNA containing the wild-type mGlu5 receptor gene.

-

Mutagenic primers containing the desired nucleotide change (e.g., for the A809V mutation).

-

High-fidelity DNA polymerase.

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

Procedure:

-

Mutagenic PCR:

-

Perform PCR using the wild-type plasmid as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.

-

-

DpnI Digestion:

-

Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid and leaving the newly synthesized, unmethylated (mutant) plasmid intact.

-

-

Transformation:

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

-

Selection and Sequencing:

-

Plate the transformed cells on a selective agar (B569324) medium and incubate overnight.

-

Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA.

-

Sequence the plasmid DNA to confirm the presence of the desired mutation.

-

-

Functional Characterization:

-

Transfect the mutated plasmid into a suitable cell line (e.g., HEK293) and perform functional assays (e.g., calcium mobilization) to assess the effect of the mutation on the activity of VU0357121.

-

Conclusion

VU0357121 is a potent and selective positive allosteric modulator of the mGlu5 receptor with a well-defined in vitro pharmacological profile. It serves as a critical research tool for elucidating the physiological and pathophysiological roles of mGlu5 and for the development of novel therapeutics targeting this receptor. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for scientists working with this important compound.

References

The Allosteric Binding Site of VU 0357121 on the mGlu5 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the binding site and pharmacological characteristics of VU 0357121, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). VU 0357121 represents a significant tool for studying the therapeutic potential of mGlu5 modulation in various central nervous system disorders. This document details the quantitative pharmacology of VU 0357121, the experimental protocols for its characterization, and the signaling pathways it modulates, with a focus on its unique allosteric binding site.

Quantitative Pharmacology of VU 0357121

VU 0357121 is a potent and selective PAM of the mGlu5 receptor. Its key pharmacological parameters have been characterized through various in vitro assays.

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 (Potentiation) | 33 nM | Calcium Mobilization | HEK293 cells expressing rat mGlu5 | [1][2] |

| Maximal Potentiation | 92% of Glutamate Max | Calcium Mobilization | HEK293 cells expressing rat mGlu5 | |

| Binding Site | Distinct from MPEP and CPPHA sites | Radioligand Binding & Mutagenesis | HEK293 cells expressing rat mGlu5 | [1][2] |

| Binding Affinity (Ki/Kd) | Not explicitly reported in reviewed literature. | To be determined by radioligand binding with a specific tracer or functional assays. | - | |

| Glutamate EC50 Fold Shift | Not explicitly reported in reviewed literature. | To be determined by functional assays (e.g., calcium mobilization). | - |

The VU 0357121 Binding Site

Site-directed mutagenesis studies have been crucial in identifying a key residue involved in the binding and/or action of VU 0357121. Specifically, the A809V mutation in the seventh transmembrane domain (TM7) of the rat mGlu5 receptor inhibits the ability of VU 0357121 to potentiate the glutamate response.[1][2] This suggests that the residue A809 is a critical component of the VU 0357121 binding pocket or is essential for the conformational changes induced by VU 0357121 binding.

Further research is required to fully elucidate the complete set of interacting residues and the precise architecture of the VU 0357121 binding site.

Experimental Protocols

The characterization of VU 0357121 and other mGlu5 allosteric modulators relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay is the primary functional method to determine the potency and efficacy of mGlu5 PAMs.

Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by VU 0357121 in cells expressing the mGlu5 receptor.

Materials:

-

HEK293 cells stably expressing rat or human mGlu5.

-

Cell culture medium (e.g., DMEM) with supplements.

-

96- or 384-well black-walled, clear-bottom cell culture plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Glutamate solution.

-

VU 0357121 solution.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed HEK293-mGlu5 cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells with assay buffer to remove extracellular dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of VU 0357121 and a fixed, sub-maximal (EC20) concentration of glutamate.

-

Place the cell plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Add the VU 0357121 dilutions to the wells and incubate for a predetermined time.

-

Add the EC20 concentration of glutamate and immediately begin kinetic fluorescence readings.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the concentration of VU 0357121 to generate a concentration-response curve.

-

Calculate the EC50 value for potentiation from this curve.

-

To determine the fold-shift, generate glutamate concentration-response curves in the absence and presence of a fixed concentration of VU 0357121.

-

Radioligand Binding Assay

This assay is used to determine if a compound binds to a specific receptor site.

Objective: To determine if VU 0357121 binds to the MPEP allosteric site on the mGlu5 receptor.

Materials:

-

Membranes prepared from HEK293 cells expressing the mGlu5 receptor.

-

Radiolabeled MPEP-site antagonist (e.g., [3H]MPEP or [3H]methoxyPEPy).

-

Unlabeled MPEP (for determining non-specific binding).

-

VU 0357121 solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of VU 0357121.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of VU 0357121.

-

If VU 0357121 displaces the radioligand, an IC50 value can be determined, which can be converted to a Ki value.

-

The lack of displacement indicates that VU 0357121 does not bind to the MPEP site.

-

Signaling Pathways and Experimental Workflows

mGlu5 Receptor Signaling Cascade

Activation of the mGlu5 receptor, potentiated by VU 0357121, primarily initiates a Gαq/11-mediated signaling cascade.

Caption: Canonical mGlu5 receptor signaling pathway.

Experimental Workflow for Characterizing a Novel mGlu5 PAM

The following workflow outlines the key steps in characterizing a novel mGlu5 PAM like VU 0357121.

Caption: Workflow for characterizing a novel mGlu5 PAM.

Conclusion

VU 0357121 is a valuable pharmacological tool that acts as a positive allosteric modulator at a novel site on the mGlu5 receptor. Its characterization has advanced our understanding of mGlu5 allostery and provides a basis for the development of new therapeutic agents. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued investigation of VU 0357121 and the discovery of new mGlu5 modulators. Further research, including high-resolution structural studies, will be instrumental in fully delineating the molecular interactions at this unique allosteric binding site.

References

VU0357121: A Deep Dive into its Selectivity Profile Against Metabotropic Glutamate Receptors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0357121 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a research tool and potential therapeutic lead, a thorough understanding of its selectivity profile against other mGluR subtypes is critical for accurately interpreting experimental results and predicting its pharmacological effects. This technical guide provides a comprehensive overview of the selectivity of VU0357121, including quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Selectivity Profile of VU0357121

VU0357121 demonstrates high selectivity for mGluR5 over other mGluR subtypes. The primary screening and selectivity profiling have been conducted using functional assays, specifically by measuring intracellular calcium mobilization in cell lines expressing individual mGluR subtypes.

Quantitative Selectivity Data

The following table summarizes the activity of VU0357121 at various metabotropic glutamate receptors. Data has been compiled from primary research literature.

| Receptor Subtype | Activity | Potency (EC₅₀/IC₅₀) | Efficacy (% of Glutamate Max) | Source |

| mGluR5 | Positive Allosteric Modulator (PAM) | 33 nM | 92% | [1][2] |

| mGluR1 | Weak Inhibitor/Negative Allosteric Modulator (NAM) | > 10 µM (No PAM activity observed) | Weak inhibition of glutamate response | [1] |

| mGluR2 | No PAM Activity | > 10 µM | Inactive | [1] |

| mGluR3 | No PAM Activity | > 10 µM | Inactive | [1] |

| mGluR4 | No PAM Activity | > 10 µM | Inactive | [1] |

| mGluR7 | No PAM Activity | > 10 µM | Inactive | [1] |

| mGluR8 | No PAM Activity | > 10 µM | Inactive | [1] |

Note: While specific IC₅₀ values for the weak inhibitory activity at mGluR1 and the lack of activity at other mGluRs are not explicitly provided in the primary literature, the compound was tested at concentrations up to 10 µM and found to be inactive as a PAM.[1]

Experimental Protocols

The selectivity of VU0357121 was primarily determined using a fluorescence-based calcium mobilization assay in recombinant cell lines.

Calcium Mobilization Assay for mGluR Selectivity

Objective: To determine the positive allosteric modulator (PAM) or negative allosteric modulator (NAM) activity and potency of a test compound (VU0357121) at various mGluR subtypes.

Principle: Group I mGluRs (mGluR1 and mGluR5) couple to Gq/G₁₁ proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) receptors are typically coupled to Gi/Go proteins, which inhibit adenylyl cyclase. To assess the activity of compounds at these receptors using a calcium mobilization assay, the cell lines are often co-transfected with a promiscuous G-protein, such as Gα₁₅ or a chimeric G-protein like Gqi5, which redirects the signaling pathway to PLC activation and subsequent calcium release. The change in intracellular Ca²⁺ concentration is measured using a calcium-sensitive fluorescent dye.

Materials:

-

Cell Lines: HEK293 or CHO cells stably expressing individual human or rat mGluR subtypes (mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR7, mGluR8). For mGluR2, mGluR3, mGluR4, mGluR7, and mGluR8, cells are co-transfected with a promiscuous G-protein (e.g., Gqi5).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., hygromycin B, G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Test Compound: VU0357121 dissolved in DMSO.

-

Agonist: L-Glutamate.

-

Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or FDSS).

Procedure:

-

Cell Culture and Plating:

-

Culture the specific mGluR-expressing cell lines in appropriate culture medium.

-

24 hours prior to the assay, harvest the cells and plate them into black-walled, clear-bottom 384-well microplates at a suitable density.

-

Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (B1678239) (2.5 mM) in the assay buffer.

-

Aspirate the culture medium from the cell plates and add the dye loading buffer to each well.

-

Incubate the plates for 60 minutes at 37°C in the dark.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of VU0357121 in assay buffer. Also, prepare serial dilutions of the agonist, L-glutamate.

-

Place the cell plate in the fluorescence plate reader.

-

For PAM activity:

-

Add varying concentrations of VU0357121 to the wells and incubate for 2-5 minutes.

-

Subsequently, add a submaximal (EC₂₀) concentration of L-glutamate.

-

-

For antagonist/NAM activity:

-

Add varying concentrations of VU0357121 to the wells and incubate for 2-5 minutes.

-

Subsequently, add varying concentrations of L-glutamate to generate a concentration-response curve.

-

-

Measure the fluorescence intensity before and after the addition of the compounds. The signal is typically recorded every 1.5 seconds for a total of 120-180 seconds.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

For PAM activity, the data is typically normalized to the response of the EC₂₀ concentration of glutamate alone and plotted against the concentration of VU0357121 to determine the EC₅₀.

-

For NAM activity, the IC₅₀ is determined by measuring the inhibition of the agonist response.

-

Concentration-response curves are generated using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

Caption: Simplified signaling cascade of mGluR5 activation leading to intracellular calcium release.

Experimental Workflow for Selectivity Screening

Caption: General experimental workflow for determining the selectivity profile of VU0357121.

Conclusion

VU0357121 is a highly selective positive allosteric modulator of mGluR5. Extensive in vitro screening has demonstrated its lack of positive allosteric modulator activity at other mGluR subtypes (mGluR1, mGluR2, mGluR3, mGluR4, mGluR7, and mGluR8) at concentrations up to 10 µM.[1] A weak inhibitory effect is observed at mGluR1 at high concentrations. This robust selectivity profile makes VU0357121 an invaluable tool for studying the physiological and pathological roles of mGluR5. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these critical selectivity studies.

References

In Vitro Characterization of VU0357121: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of VU0357121, a novel positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The data and protocols presented herein are compiled from publicly available scientific literature to support researchers in the fields of neuroscience and drug discovery.

Core Compound Profile

VU0357121 has been identified as a potent and selective positive allosteric modulator of the mGlu5 receptor. As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation is achieved by binding to an allosteric site on the receptor, distinct from the orthosteric glutamate binding site.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro activity of VU0357121.

Table 1: Potency of VU0357121 at the mGlu5 Receptor

| Parameter | Value | Cell Line | Assay Type |

| EC₅₀ | 33 nM | HEK299 cells expressing rat mGlu5 | Calcium Mobilization Assay |

Table 2: Selectivity Profile of VU0357121

| mGluR Subtype | Activity |

| mGlu1 | Inactive / Very Weak Antagonist |

| mGlu2 | Inactive |

| mGlu3 | Inactive |

| mGlu4 | Inactive |

| mGlu6 | Inactive |

| mGlu7 | Inactive |

| mGlu8 | Inactive |

Signaling Pathway and Mechanism of Action

VU0357121 enhances the intracellular signaling cascade initiated by the activation of the mGlu5 receptor, a Gq-coupled G-protein coupled receptor (GPCR). The binding of glutamate to the receptor, potentiated by VU0357121, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Caption: Signaling pathway of mGlu5 receptor activation potentiated by VU0357121.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize VU0357121 are provided below.

Calcium Mobilization Assay for Potency Determination

This functional assay measures the increase in intracellular calcium concentration following the activation of the mGlu5 receptor in the presence of VU0357121.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu5 receptor.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Assay Plate: 384-well black-walled, clear-bottom microplates.

-

Calcium-Sensitive Dye: Fluo-4 AM or equivalent.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Test Compound: VU0357121 dissolved in DMSO.

-

Agonist: L-Glutamate.

-

Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Seeding:

-

Culture HEK293-mGlu5 cells to 80-90% confluency.

-

Harvest cells and seed into 384-well plates at a density of 20,000 cells/well.

-

Incubate overnight at 37°C and 5% CO₂.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM in assay buffer.

-

Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

-

Incubate for 60 minutes at 37°C in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay Execution:

-

Prepare serial dilutions of VU0357121 in assay buffer.

-

Prepare a solution of L-glutamate at a concentration that elicits a 20% maximal response (EC₂₀).

-

Place the cell plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add the VU0357121 dilutions to the wells and incubate for a specified period.

-

Add the EC₂₀ concentration of L-glutamate to the wells.

-

Record the fluorescence intensity over time.

-

Data Analysis:

-

The increase in fluorescence, corresponding to the intracellular calcium concentration, is measured.

-

Concentration-response curves are generated by plotting the fluorescence response against the log concentration of VU0357121.

-

The EC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Caption: Experimental workflow for the Calcium Mobilization Assay.

Selectivity Assays

To determine the selectivity of VU0357121, its activity is assessed against other mGluR subtypes using a similar functional assay.

Materials:

-

Cell Lines: Cell lines stably expressing other mGluR subtypes (mGlu1, mGlu2, mGlu3, mGlu4, mGlu6, mGlu7, and mGlu8).

-

Assay Components: Same as for the potency assay, with appropriate agonists for each mGluR subtype if necessary.

Procedure:

-

Follow the same cell seeding, dye loading, and assay execution steps as described in the potency assay for each mGluR subtype-expressing cell line.

-

Test VU0357121 at a high concentration (e.g., 10 µM) in both agonist and antagonist modes.

-

Agonist mode: Add VU0357121 alone to determine if it directly activates the receptor.

-

Antagonist mode: Pre-incubate with VU0357121 before adding a known agonist for the specific mGluR subtype.

-

Data Analysis:

-

Compare the response in the presence of VU0357121 to the control (vehicle) for each mGluR subtype.

-

A lack of significant potentiation or inhibition indicates selectivity for mGlu5.

Caption: Logical workflow for determining the selectivity of VU0357121.

Conclusion

VU0357121 is a potent and selective positive allosteric modulator of the mGlu5 receptor. Its in vitro characterization, primarily through calcium mobilization assays, has established its pharmacological profile. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of mGlu5 receptor modulation.

An In-Depth Technical Guide to VU 0357121 (CAS Number: 433967-28-3): A Positive Allosteric Modulator of mGluR5

Disclaimer: Initial research indicates that VU 0357121, corresponding to CAS number 433967-28-3, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), rather than the M1 muscarinic acetylcholine (B1216132) receptor. This guide will provide a comprehensive overview of VU 0357121's properties and its activity as an mGluR5 PAM based on available scientific information.

Introduction

VU 0357121 is a small molecule compound identified as a highly potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] As a PAM, VU 0357121 does not activate the mGluR5 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This mechanism of action offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in a variety of physiological and pathological processes. The therapeutic potential of VU 0357121 is being investigated in the context of neurological and cognitive disorders where restoring normal synaptic signaling is a key objective.[5]

Chemical Properties

VU 0357121, with the chemical name 4-Butoxy-N-(2,4-difluorophenyl)benzamide, possesses the following physicochemical properties:

| Property | Value | Reference |

| CAS Number | 433967-28-3 | [3][4][5] |

| Molecular Formula | C₁₇H₁₇F₂NO₂ | [3][4][5] |

| Molecular Weight | 305.32 g/mol | [5] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% | [4] |

| Solubility | DMSO: 15 mg/mL, DMF: 20 mg/mL, DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL | [4] |

| InChI Key | AHCYOTLTLQTPSU-UHFFFAOYSA-N | [3][5] |

| SMILES | O=C(NC2=C(F)C=C(F)C=C2)C1=CC=C(OCCCC)C=C1 | [3] |

Biological Activity and Pharmacology

VU 0357121 is characterized by its potent and selective positive allosteric modulation of mGluR5.

In Vitro Potency and Selectivity

The following table summarizes the key in vitro pharmacological parameters of VU 0357121.

| Parameter | Value | Species/Cell Line | Assay | Reference |

| EC₅₀ | 33 nM | Rat mGluR5 expressed in HEK293 cells | Calcium Mobilization Assay | [2][3][4] |

| Selectivity | Inactive at mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, mGluR8; Inhibits mGluR1 | - | - | [4] |

| Mechanism | Binds to a site distinct from the MPEP allosteric site | - | - | [3] |

Mechanism of Action

VU 0357121 enhances the affinity and/or efficacy of glutamate at the mGluR5 receptor. This potentiation of the endogenous agonist's effect allows for a more physiological modulation of receptor activity compared to direct agonists. The mGluR5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

Experimental Protocols

Synthesis of 4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU 0357121)

Hypothetical Synthesis Workflow:

In Vitro Calcium Mobilization Assay

The potency of VU 0357121 as an mGluR5 PAM is typically determined using a calcium mobilization assay in a recombinant cell line expressing the receptor, such as Human Embryonic Kidney 293 (HEK293) cells.

Protocol Outline:

-

Cell Culture and Plating: HEK293 cells stably expressing rat or human mGluR5 are cultured under standard conditions and seeded into 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Probenecid may be included to prevent dye leakage. The cells are incubated to allow for de-esterification of the dye.

-

Compound Preparation: A dilution series of VU 0357121 is prepared in the assay buffer. A fixed, sub-maximal concentration (e.g., EC₂₀) of glutamate is also prepared.

-

Assay Procedure: The dye-loaded cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken. The VU 0357121 dilutions are then added to the wells, followed shortly by the addition of the EC₂₀ concentration of glutamate.

-

Data Acquisition: The fluorescence intensity is monitored over time to measure the change in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is measured for each concentration of VU 0357121. The data are normalized and fitted to a four-parameter logistic equation to determine the EC₅₀ value.

Calcium Mobilization Assay Workflow:

Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway of the mGluR5 receptor and the modulatory effect of VU 0357121.

Summary and Future Directions

VU 0357121 is a valuable research tool for investigating the role of mGluR5 in the central nervous system. Its high potency and selectivity make it a suitable probe for in vitro and potentially in vivo studies. Further research is warranted to fully characterize its pharmacokinetic profile, in vivo efficacy in animal models of neurological and psychiatric disorders, and its safety profile. The development of selective PAMs like VU 0357121 represents a promising strategy for the development of novel therapeutics with improved efficacy and tolerability compared to traditional orthosteric ligands.

References

The Intricate Dance of Structure and Activity: A Technical Guide to VU0357121 Analogs and M1 Positive Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical structure-activity relationships (SAR) of positive allosteric modulators (PAMs) targeting the M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive function. While specific quantitative SAR data for direct analogs of VU0357121 remains proprietary or unpublished in the public domain, this paper provides an in-depth analysis of a closely related and well-documented series of M1 PAMs based on the benzylquinolone carboxylic acid (BQCA) scaffold. The principles of molecular interaction and optimization derived from the BQCA series offer invaluable insights for the design and development of novel M1 PAMs, including potential analogs of VU0357121.

The M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neuronal excitability and synaptic plasticity, processes fundamental to learning and memory. Upon binding of the endogenous agonist acetylcholine (ACh), the M1 receptor undergoes a conformational change, activating the Gq alpha subunit of its associated heterotrimeric G-protein. This initiates a downstream signaling cascade, as depicted in the diagram below. Positive allosteric modulators of the M1 receptor do not directly activate the receptor but bind to a distinct allosteric site, enhancing the receptor's response to ACh.

M1 Receptor Signaling Cascade.

Structure-Activity Relationship of M1 PAMs: Insights from the BQCA Series

The following tables summarize the structure-activity relationship for a series of BQCA analogs, highlighting the impact of substitutions on the quinolone core and the benzylamine (B48309) moiety on M1 PAM potency. The data is derived from studies on a carboxylic acid series of M1 selective positive allosteric modulators.[1]

Table 1: SAR of Substitutions on the Quinolone Core of BQCA Analogs

| Compound | R1 | R2 | R3 | M1 PAM EC50 (nM) |

| BQCA | H | H | H | 180 |

| 1a | 6-F | H | H | 120 |

| 1b | 7-F | H | H | 250 |

| 1c | 8-F | H | H | >10000 |

| 1d | 6-Cl | H | H | 90 |

| 1e | 7-Cl | H | H | 150 |

| 1f | 6-Me | H | H | 200 |

| 1g | H | 3-F | H | 300 |

| 1h | H | H | 4'-F | 160 |

Table 2: SAR of Substitutions on the Benzylamine Moiety of BQCA Analogs

| Compound | R4 | R5 | M1 PAM EC50 (nM) |

| BQCA | H | H | 180 |

| 2a | 2-F | H | 220 |

| 2b | 3-F | H | 150 |

| 2c | 4-F | H | 130 |

| 2d | 2-Cl | H | 350 |

| 2e | 4-Cl | H | 110 |

| 2f | 4-Me | H | 190 |

| 2g | H | 2-F | 400 |

| 2h | H | 3-F | 170 |

Experimental Protocols

The characterization of M1 PAMs relies on a suite of in vitro assays to determine their potency, efficacy, and mode of action. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay is a primary functional screen to measure the ability of a compound to potentiate the M1 receptor's response to an agonist, typically by measuring changes in intracellular calcium concentration.

Objective: To determine the EC50 of a PAM in the presence of a sub-maximal (EC20) concentration of acetylcholine.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Fluo-4 AM calcium indicator dye.

-

Acetylcholine (ACh).

-

Test compounds (M1 PAMs).

-

384-well black-walled, clear-bottom microplates.

-

Fluorescent imaging plate reader (e.g., FLIPR, FDSS).

Procedure:

-

Cell Plating: Seed the M1-CHO cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: The following day, remove the culture medium and add 20 µL of Fluo-4 AM dye loading solution (in assay buffer) to each well. Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Also, prepare a 10X stock of ACh at its EC20 concentration.

-

Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the diluted test compounds to the wells and incubate for 2-5 minutes. c. Add the EC20 concentration of ACh to the wells. d. Immediately measure the fluorescence intensity using a fluorescent plate reader for a specified period (e.g., 90 seconds).

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The data is normalized to the response of a maximal ACh concentration. EC50 values for the PAMs are calculated using a four-parameter logistic equation.

Calcium Mobilization Assay Workflow.

Radioligand Binding Assay

This assay is used to determine if a PAM binds to the same site as the orthosteric agonist (the ACh binding site) or to a different, allosteric site.

Objective: To determine if the M1 PAM competes with a radiolabeled orthosteric antagonist for binding to the M1 receptor.

Materials:

-

Membranes prepared from cells expressing the M1 receptor.

-

[³H]-N-methylscopolamine ([³H]-NMS) (radiolabeled orthosteric antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compounds (M1 PAMs) and a known orthosteric ligand (e.g., atropine).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-NMS, and varying concentrations of the test compound or atropine (B194438) in the assay buffer.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: A decrease in radioactivity in the presence of the test compound indicates displacement of the radioligand. A lack of displacement suggests that the compound does not bind to the orthosteric site.

Logical Relationships in SAR Analysis

The process of SAR analysis is an iterative cycle of design, synthesis, and testing. The goal is to build a comprehensive understanding of how chemical modifications influence biological activity, guiding the optimization of lead compounds.

Iterative Cycle of SAR Analysis.

Conclusion

The structure-activity relationship of M1 positive allosteric modulators is a complex and nuanced field. While specific data on VU0357121 analogs is not publicly available, the extensive research on related compounds like BQCA provides a robust framework for understanding the key molecular features that govern potency and selectivity. By systematically exploring chemical space through informed design, synthesis, and rigorous biological evaluation, the development of novel M1 PAMs with improved therapeutic profiles for the treatment of cognitive disorders continues to be a promising area of research.

References

The Therapeutic Potential of mGlu5 Positive Allosteric Modulators: A Technical Guide Featuring VU0357121

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabotropic glutamate (B1630785) receptor 5 (mGlu5), a G-protein coupled receptor, plays a critical role in modulating excitatory synaptic transmission and plasticity throughout the central nervous system (CNS). Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and cognitive deficits. Positive allosteric modulators (PAMs) of mGlu5, such as VU0357121, offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, thereby providing a more nuanced modulation of glutamatergic signaling compared to orthosteric agonists. This technical guide provides an in-depth overview of the therapeutic potential of mGlu5 PAMs, with a specific focus on the preclinical data and methodologies associated with VU0357121 and related compounds. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction: The Rationale for Targeting mGlu5

Glutamate is the principal excitatory neurotransmitter in the brain, and its signaling is tightly regulated to maintain neuronal homeostasis. mGlu5 receptors are predominantly expressed postsynaptically in brain regions crucial for learning, memory, and motor control, such as the hippocampus, striatum, and cortex.[1] Their activation initiates a cascade of intracellular signaling events that modulate neuronal excitability and synaptic plasticity.[2] Unlike orthosteric agonists that directly activate the receptor, mGlu5 PAMs bind to a distinct allosteric site, increasing the affinity and/or efficacy of glutamate.[3] This mechanism of action preserves the spatial and temporal dynamics of endogenous glutamatergic transmission, potentially leading to a better therapeutic window and reduced side effects.[2] Preclinical studies have demonstrated the potential of mGlu5 PAMs in treating positive and negative symptoms of schizophrenia, cognitive impairments, and motor deficits in Parkinson's disease.[1][4]

Quantitative Pharmacology of mGlu5 PAMs

The pharmacological characterization of mGlu5 PAMs involves a battery of in vitro and in vivo assays to determine their potency, efficacy, and selectivity. The following tables summarize key quantitative data for VU0357121 and other relevant mGlu5 PAMs.

Table 1: In Vitro Pharmacology of VU0357121 and Other mGlu5 PAMs

| Compound | Assay Type | Cell Line | EC50 / IC50 | Fold Shift | Reference |

| VU0357121 | Calcium Mobilization (PAM activity) | HEK293 expressing rat mGlu5 | ~1 µM (in presence of EC20 glutamate) | - | [5] |

| VU0360172 | PI Hydrolysis (PAM activity) | - | Low nanomolar range | - | [6][7] |

| BMS-955829 | FLIPR-based functional assay (PAM activity) | - | 29 nM | 7.1 | [8] |

| BMS-955829 | [3H]-MPEPy Binding | - | Ki = 13 nM | - | [8] |

| ML254 | - | Low receptor expressing mGlu5 cell lines | - | - | [9] |

EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are crucial for quantifying the potency of a compound.[10][11][12][13][14] Fold shift indicates the extent to which a PAM enhances the potency of the orthosteric agonist.

Table 2: Preclinical In Vivo Efficacy of mGlu5 PAMs

| Compound | Animal Model | Behavioral Assay | Effective Dose | Outcome | Reference |

| VU0360172 | CD1 or C57Black mice | In Vivo PI Hydrolysis | 30 mg/kg | Enhanced InsP formation | [6][7] |

| BMS-955829 | Rodent models | Novel Object Recognition (NOR) | - | Efficacious | [8] |

| BMS-955829 | Rodent models | Set Shifting | - | Efficacious | [8][15] |

| ML254 | Rodent model of psychosis | Amphetamine-induced hyperlocomotion | Single dose | Robust reversal | [9] |

| CDPPB | Rat model of addiction | Extinction of cocaine-associated memory | - | Facilitated extinction | [1] |

Preclinical efficacy data from various animal models provide evidence for the therapeutic potential of these compounds in specific disease-relevant contexts.[16][17][18][19][20]

Core Signaling Pathways of mGlu5

Activation of mGlu5 receptors triggers a complex network of intracellular signaling cascades. The canonical pathway involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream events.

Caption: Canonical Gq/11-coupled mGlu5 signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of mGlu5 PAMs.

In Vitro Assay: Phosphoinositide (PI) Hydrolysis

This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream product of PLC activation, to quantify mGlu5 receptor activity.

Materials:

-

HEK293 cells expressing rat mGlu5.

-

Assay medium: Glutamate/glutamine-free DMEM supplemented with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.

-

[3H]myo-inositol.

-

Test compounds (e.g., VU0357121, glutamate).

-

LiCl solution.

-

Scintillation fluid and counter.

Protocol:

-

Cell Plating: Seed HEK293-mGlu5 cells in 24-well plates at a density of 150,000 cells per well.[5]

-

Radiolabeling: 16 hours prior to the assay, replace the medium with assay medium containing 1 µCi/mL [3H]myo-inositol to label the cellular phosphoinositide pools.[5]

-

Pre-incubation: On the day of the assay, wash the cells and pre-incubate with LiCl for a specified time to inhibit inositol monophosphatase, leading to the accumulation of IPs.

-

Compound Addition: Add increasing concentrations of the test compound (mGlu5 PAM) followed by a sub-maximal concentration (EC20) of glutamate.[5] To determine the effect on the glutamate dose-response, add a fixed concentration of the PAM followed by increasing concentrations of glutamate.[5]

-

Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Extraction of IPs: Terminate the reaction and extract the total inositol phosphates using a suitable method (e.g., ion-exchange chromatography).

-

Quantification: Measure the radioactivity of the extracted IPs using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine EC50 values and fold shifts.

In Vivo Assay: Amphetamine-Induced Hyperlocomotion

This behavioral assay is a widely used preclinical model to assess the antipsychotic potential of drug candidates.

Materials:

-

Male Sprague-Dawley rats.

-

Test compound (e.g., VU0357121).

-

d-amphetamine.

-

Vehicle solution.

-

Automated locomotor activity chambers with infrared beams.[21]

Protocol:

-

Habituation: Habituate the rats to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for several days prior to the experiment.[21]

-

Drug Administration: On the test day, administer the test compound (e.g., VU0357121) or vehicle via the appropriate route (e.g., intraperitoneal injection).

-

Pre-treatment Period: Place the animals back in the locomotor chambers and record baseline activity for a defined period (e.g., 30 minutes).[22]

-

Amphetamine Challenge: Administer a psychostimulant dose of d-amphetamine (e.g., 0.5 mg/kg, i.p.) to induce hyperlocomotion.[22]

-

Data Recording: Record locomotor activity (e.g., distance traveled, stereotypy counts, rearing) for an extended period (e.g., 60-90 minutes) post-amphetamine injection.[21][22]

-

Data Analysis: Analyze the locomotor data in time bins to assess the effect of the test compound on amphetamine-induced hyperlocomotion.

Ex Vivo/In Vivo Electrophysiology

Electrophysiological recordings are used to assess the effects of mGlu5 PAMs on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

Materials:

-

Rodents (rats or mice).

-

Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid - ACSF).

-

Recording ACSF.

-

Test compound (e.g., VU0357121).

-

Electrophysiology rig with amplifier, data acquisition system, and recording electrodes.[23]

Protocol for Ex Vivo Slice Electrophysiology:

-

Slice Preparation: Anesthetize the animal and prepare acute brain slices (e.g., hippocampal slices) using a vibratome in ice-cold, oxygenated slicing solution.

-

Recovery: Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF. Obtain whole-cell patch-clamp or field potential recordings from the desired neurons (e.g., CA1 pyramidal neurons).

-

Baseline Recording: Record a stable baseline of synaptic transmission for at least 20 minutes.

-

Drug Application: Bath-apply the mGlu5 PAM at the desired concentration.

-

Plasticity Induction: Induce LTP or LTD using a specific electrical stimulation protocol (e.g., theta-burst stimulation for LTP).[24]

-

Post-Induction Recording: Continue recording for at least 60 minutes to assess the effect of the compound on the magnitude and stability of synaptic plasticity.

Experimental and Preclinical Evaluation Workflow

The development of a novel mGlu5 PAM like VU0357121 follows a structured preclinical evaluation pipeline to assess its therapeutic potential.

References

- 1. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the Efficacy of a mGluR5 Modulator in Preclinical Models of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator [frontiersin.org]

- 7. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Preclinical Evaluation of BMS-955829, a Potent Positive Allosteric Modulator of mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 12. researchgate.net [researchgate.net]

- 13. clyte.tech [clyte.tech]

- 14. Explain what is EC50? [synapse.patsnap.com]

- 15. Discovery and Preclinical Evaluation of BMS-955829, a Potent Positive Allosteric Modulator of mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]